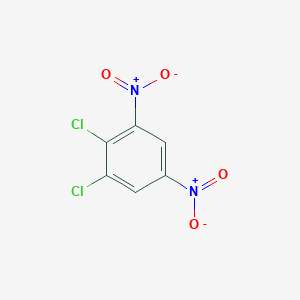

1,2-Dichloro-3,5-dinitrobenzene

Descripción

Significance and Context of Nitroaromatic Compounds

Nitroaromatic compounds are cornerstones in the landscape of industrial and pharmaceutical chemistry. The strong electron-withdrawing nature of the nitro group significantly influences the chemical reactivity of the aromatic ring, making these compounds valuable precursors in organic synthesis. researchgate.netgoogle.com They are integral to the production of a wide array of materials, including dyes, polymers, and agrochemicals. researchgate.net Furthermore, the unique electronic properties of nitroaromatics have led to their investigation in materials science for applications such as conductive polymers and nonlinear optical materials.

The presence of nitro groups also imparts specific biological activities, leading to the development of numerous nitroaromatic-based drugs. However, the same properties that make them useful can also be associated with toxicity, making the study of their environmental fate and potential for bioremediation an active area of research. chemicalbook.com

Research Trajectories for 1,2-Dichloro-3,5-dinitrobenzene

Current research on this compound and related compounds primarily explores their utility as versatile building blocks in organic synthesis. The presence of two nitro groups and two chlorine atoms on the benzene (B151609) ring creates a highly electron-deficient aromatic system, making it susceptible to nucleophilic aromatic substitution (SNAr) reactions. This reactivity is a key focus of research, as it allows for the selective replacement of the chlorine atoms with various nucleophiles to generate a diverse range of more complex molecules.

One significant research trajectory involves the use of this compound as a precursor for the synthesis of novel heterocyclic compounds. By reacting it with dinucleophiles, researchers can construct fused ring systems with potential applications in medicinal chemistry and materials science. For instance, reactions with catechols can lead to the formation of substituted dibenzo[b,e] nih.govchemicalbook.comdioxins, while reactions with 2-aminophenols can yield phenoxazine (B87303) derivatives.

Another area of investigation is the use of this compound in the development of energetic materials. The high nitrogen and oxygen content, coupled with the chlorinated aromatic core, suggests potential applications in this field, although this remains a less explored area of its chemistry.

Scope and Objectives of Academic Inquiry into the Compound

The academic inquiry into this compound is driven by several key objectives:

Elucidation of Reactivity and Reaction Mechanisms: A primary goal is to gain a fundamental understanding of the regioselectivity and stereoselectivity of nucleophilic substitution reactions on the this compound core. This includes studying the influence of reaction conditions, the nature of the nucleophile, and the role of the nitro groups in activating the ring and directing the substitution.

Synthesis of Novel Functional Molecules: Researchers aim to leverage the reactivity of this compound to synthesize new molecules with tailored properties. This includes the design and preparation of compounds with potential biological activity, as well as materials with specific electronic or optical characteristics.

Computational and Spectroscopic Characterization: A significant aspect of the academic inquiry involves the use of computational chemistry to model the structure, electronics, and reactivity of this compound and its derivatives. chemicalbook.com These theoretical studies, in conjunction with experimental spectroscopic data, provide valuable insights into the molecule's properties and reaction pathways.

Exploration of New Applications: A forward-looking objective is to identify novel applications for this compound and its derivatives. This includes exploring their potential as sensors, catalysts, or components of advanced materials.

Data Tables

Table 1: Physicochemical Properties of Dichlorodinitrobenzene Isomers

| Property | This compound | 1,2-Dichloro-4,5-dinitrobenzene (B1583372) | 1,3-Dichloro-5-nitrobenzene |

| CAS Number | 2213-80-1 | 6306-39-4 researchgate.net | 618-62-2 vaia.com |

| Molecular Formula | C₆H₂Cl₂N₂O₄ | C₆H₂Cl₂N₂O₄ researchgate.net | C₆H₃Cl₂NO₂ vaia.com |

| Molecular Weight | 237.00 g/mol | 237.00 g/mol researchgate.net | 192.00 g/mol vaia.com |

| Appearance | - | Powder, crystals, or chunks researchgate.net | Solid vaia.com |

| Melting Point | - | 105-107 °C researchgate.net | 64-65 °C vaia.com |

Table 2: Spectroscopic Data for a Related Dichloronitrobenzene Isomer

| Spectroscopic Data for 3,5-Dichloronitrobenzene | |

| ¹H NMR | The spectrum shows three non-equivalent protons. chemicalbook.com |

| ¹³C NMR | The spectrum shows four non-equivalent carbons. vaia.com |

Structure

3D Structure

Propiedades

IUPAC Name |

1,2-dichloro-3,5-dinitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Cl2N2O4/c7-4-1-3(9(11)12)2-5(6(4)8)10(13)14/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDZACPYKQWPMBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])Cl)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Cl2N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30452215 | |

| Record name | 1,2-Dichloro-3,5-dinitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30452215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2213-80-1 | |

| Record name | 1,2-Dichloro-3,5-dinitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30452215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Chemistry of 1,2 Dichloro 3,5 Dinitrobenzene

Established Reaction Pathways for Dihalodinitrobenzene Isomers

The synthesis of dihalodinitrobenzene isomers typically relies on the electrophilic nitration of a corresponding dichlorobenzene precursor. The inherent directing effects of the halogen substituents on the aromatic ring play a crucial role in determining the isomeric distribution of the products.

Nitration Strategies for Substituted Benzenes

The nitration of substituted benzenes is a cornerstone of aromatic chemistry, generally accomplished by employing a mixture of concentrated nitric acid and sulfuric acid. This combination generates the highly electrophilic nitronium ion (NO₂⁺), which then attacks the electron-rich benzene (B151609) ring. The pre-existing substituents on the benzene ring profoundly influence the rate and regioselectivity of this electrophilic aromatic substitution.

When nitrating 1,2-dichlorobenzene (B45396), the primary product formed is 1,2-dichloro-4-nitrobenzene, with smaller quantities of the 1,2-dichloro-3-nitrobenzene isomer also being produced. wikipedia.org Further nitration of 1,2-dichlorobenzene under more forcing conditions can lead to dinitrated products. For instance, the nitration of 1,2-dichlorobenzene with a mixture of sulfuric acid, sulfur trioxide, and nitric acid at elevated temperatures has been reported to yield 1,2-dichloro-4,5-dinitrobenzene (B1583372). chemicalbook.com

Regioselectivity and Isomer Control in Nitration Reactions

Controlling the regioselectivity to obtain a specific isomer in nitration reactions is a significant challenge. The directing effects of the substituents are often not absolute, leading to mixtures of isomers that can be difficult to separate.

In the case of dichlorobenzenes, the position of the chlorine atoms dictates the possible nitration products. For example, the nitration of para-dichlorobenzene yields only one mononitro derivative, as all available positions are equivalent. vaia.com Conversely, ortho- and meta-dichlorobenzene can yield multiple mononitro isomers. vaia.comaskfilo.com

Achieving the 3,5-dinitro substitution pattern on a 1,2-dichlorobenzene ring through direct nitration is not a straightforward or commonly reported pathway. The chlorine atoms at positions 1 and 2 direct incoming nitro groups to positions 3, 4, 5, and 6. A second nitration would then be influenced by the directing effects of both the chlorine atoms and the first nitro group, which is a strong deactivating and meta-directing group. This makes the formation of the 1,2-dichloro-3,5-dinitro isomer challenging to achieve with high selectivity via direct nitration of 1,2-dichlorobenzene.

Novel Approaches in 1,2-Dichloro-3,5-dinitrobenzene Synthesis

Given the difficulties in controlling regioselectivity through direct nitration, alternative synthetic strategies are often employed to produce specific isomers like this compound. One plausible, though not extensively documented, approach involves starting with a precursor that already contains the desired dinitro substitution pattern.

A potential synthetic route is the Sandmeyer reaction, which provides a versatile method for the conversion of an aryl amine to an aryl halide via a diazonium salt intermediate. wikipedia.orgorganic-chemistry.org In this context, 3,5-dinitroaniline (B184610) could serve as a suitable precursor. wikipedia.org The synthesis would involve the following conceptual steps:

Diazotization: 3,5-dinitroaniline would be treated with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong acid, to form the corresponding diazonium salt.

Sandmeyer Reaction: The resulting diazonium salt would then be treated with a copper(I) chloride solution to replace the diazonium group with a chlorine atom, yielding 1-chloro-3,5-dinitrobenzene (B1328920).

Second Chlorination: A subsequent chlorination of 1-chloro-3,5-dinitrobenzene would be required. However, the strong deactivating nature of the two nitro groups would make this electrophilic substitution challenging and would likely require harsh reaction conditions. The regioselectivity of this step would also need to be carefully considered.

Alternatively, a double Sandmeyer reaction on a diamine precursor could be envisioned, although this is often a low-yielding process. nih.gov Another potential, though less direct, route could involve the nitration of a precursor that already contains one chlorine and another directing group that can later be converted to a chlorine atom.

It is important to note that while these represent theoretically viable pathways, specific and optimized experimental procedures for the synthesis of this compound are not widely reported in the scientific literature, highlighting its nature as a specialty chemical.

Green Chemistry Principles in Synthetic Design for Aromatic Nitro Compounds

The synthesis of aromatic nitro compounds traditionally involves the use of strong acids and high temperatures, which can lead to environmental concerns regarding waste generation and energy consumption. The principles of green chemistry aim to address these issues by designing more environmentally benign synthetic processes.

Key areas of focus in the green synthesis of nitroaromatics include:

Use of Solid Acid Catalysts: Replacing corrosive and difficult-to-recycle liquid acids like sulfuric acid with solid acid catalysts can simplify product purification and catalyst recovery.

Alternative Nitrating Agents: Exploring less hazardous nitrating agents to replace the traditional nitric acid/sulfuric acid mixture is an active area of research.

Solvent Selection: Utilizing greener solvents or even solvent-free reaction conditions can significantly reduce the environmental impact of a synthesis.

Energy Efficiency: Developing reactions that can be carried out at lower temperatures and pressures reduces energy consumption.

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product minimizes waste.

While specific green chemistry approaches for the synthesis of this compound are not detailed in the literature, the general principles are applicable to the synthesis of its precursors and related compounds. For example, research into cleaner nitration methods and more sustainable Sandmeyer reaction conditions could pave the way for a more environmentally friendly production of this and other polychlorinated nitroaromatic compounds.

Chemical Reactivity and Mechanistic Investigations of 1,2 Dichloro 3,5 Dinitrobenzene

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a cornerstone of the reactivity of 1,2-dichloro-3,5-dinitrobenzene. This class of reactions involves the replacement of one of the halogen atoms by a nucleophile, a process facilitated by the electronic structure of the benzene (B151609) ring.

Influence of Nitro Groups on Aromatic Ring Activation

The two nitro (-NO₂) groups on the aromatic ring are powerful activating groups for nucleophilic aromatic substitution. Through their strong inductive and resonance electron-withdrawing effects, they significantly reduce the electron density of the benzene ring. This electron deficiency makes the ring an attractive target for attack by electron-rich nucleophiles.

The positioning of the nitro groups is crucial in directing where the nucleophilic attack occurs. In this compound, the nitro groups are situated meta to each other. For an incoming nucleophile, the positions ortho and para to the nitro groups are the most activated sites for attack. This is because the negative charge of the intermediate formed during the reaction can be effectively delocalized onto the oxygen atoms of the nitro groups through resonance, a stabilizing interaction that is not possible if the attack occurs at a meta position. Therefore, groups that are typically meta-directing in electrophilic aromatic substitution become ortho/para-directing in nucleophilic aromatic substitution. stackexchange.com In the case of this compound, the chlorine at the C2 position is ortho to the nitro group at C3 and para to the nitro group at C5, making it the more reactive site for substitution compared to the chlorine at C1.

Halogen Displacement Reactions (e.g., with Alkoxides, Amines, Thiols)

The activated nature of the aromatic ring allows for the displacement of one of the chlorine atoms by a variety of nucleophiles.

Alkoxides: The reaction of this compound with sodium methoxide (B1231860) (NaOCH₃) in methanol (B129727) is a well-documented example of SNAr. In this reaction, one of the chlorine atoms is replaced by a methoxy (B1213986) group. chegg.com The major product formed is 1-chloro-2-methoxy-3,5-dinitrobenzene, which has the chemical formula C₇H₅ClN₂O₅. chegg.combrainly.com The reaction proceeds via a nucleophilic aromatic substitution mechanism where the methoxide ion acts as the nucleophile. brainly.com

| Reactant | Reagent/Solvent | Major Product |

|---|---|---|

| This compound | Sodium Methoxide / Methanol | 1-Chloro-2-methoxy-3,5-dinitrobenzene |

Amines: Primary and secondary amines are effective nucleophiles in SNAr reactions with activated aryl halides. For instance, this compound can react with amines like 2-aminophenol. nih.gov In related systems, such as 1,2-dihalo-4,5-dinitrobenzene, reactions with primary and secondary amines lead to the substitution of a nitro group, leaving the halogens available for further reactions. researchgate.net

Thiols: Thiolates, the conjugate bases of thiols, are excellent nucleophiles and readily displace halogens from activated aromatic rings. The reaction of this compound with 2-aminobenzenethiol in the presence of sodium acetate (B1210297) is reported to yield 1,3-dinitrophenothiazine. This product is the result of an initial nucleophilic substitution by the thiol group, followed by an intramolecular cyclization involving the amine group.

Formation and Characterization of Meisenheimer Complexes

The SNAr mechanism proceeds through a distinct, resonance-stabilized intermediate known as a Meisenheimer complex. nih.gov This complex is formed when the nucleophile attacks the electron-deficient aromatic ring, temporarily disrupting its aromaticity. nih.gov In the reaction of this compound, the attack of a nucleophile at the C2 position (para to one nitro group and ortho to the other) leads to the formation of a negatively charged intermediate where the charge is delocalized across the ring and, most importantly, onto the nitro groups.

These intermediates can, in some cases, be stable enough to be isolated and characterized. nih.gov The characterization of Meisenheimer complexes is often achieved using spectroscopic techniques. For the closely related compound 1,2-dichloro-4,5-dinitrobenzene (B1583372), ¹H and ¹³C NMR spectroscopy have been used to observe the signals of the Meisenheimer complexes formed upon reaction with hydroxide (B78521) ions. scispace.comresearchgate.net UV-Vis spectroscopy is also a valuable tool, as these highly colored complexes typically exhibit strong absorption bands in the visible region. nih.gov

Kinetic and Thermodynamic Analyses of SNAr Pathways

Kinetic studies of SNAr reactions provide insight into the reaction mechanism and the factors that influence the reaction rate. For SNAr reactions of activated aryl halides, the reaction typically follows second-order kinetics, being first order in both the aromatic substrate and the nucleophile.

The mechanism generally involves two steps: the initial, often rate-determining, formation of the Meisenheimer complex, followed by the rapid departure of the leaving group (the halide ion) to restore aromaticity. researchgate.net Kinetic studies on the similar compound, methyl 2,4-dichloro-3,5-dinitrobenzoate, reacting with various amines, have been determined spectrophotometrically. researchgate.net The thermodynamic parameters of activation, such as the enthalpy of activation (ΔH‡) and the entropy of activation (ΔS‡), can be determined by studying the reaction at different temperatures. These parameters provide information about the energy barrier of the reaction and the degree of order in the transition state. For many SNAr reactions, the formation of the highly ordered Meisenheimer complex results in a negative entropy of activation. researchgate.net The nature of the solvent and the nucleophile can also greatly influence the reaction rates. researchgate.net

| Parameter | Description | Significance |

|---|---|---|

| Rate Constant (k) | A measure of the reaction speed. | Quantifies the reactivity of the substrate with a given nucleophile. |

| Enthalpy of Activation (ΔH‡) | The energy barrier that must be overcome for the reaction to occur. | Provides insight into the bond-breaking and bond-making processes in the transition state. |

| Entropy of Activation (ΔS‡) | A measure of the change in disorder when the reactants form the transition state. | Often negative for SNAr reactions, reflecting the formation of an ordered Meisenheimer complex. |

Reduction Chemistry of Aromatic Nitro Groups

The nitro groups of this compound can undergo reduction to form amino groups. This transformation is a fundamental process in synthetic organic chemistry, providing a route to various substituted anilines.

Catalytic Hydrogenation and Metal Hydride Reductions

Catalytic Hydrogenation: This is a common and effective method for the reduction of aromatic nitro groups. The reaction typically involves treating the nitro compound with hydrogen gas (H₂) in the presence of a metal catalyst. Commonly used catalysts include palladium (Pd), platinum (Pt), or nickel (Ni), often supported on carbon (e.g., Pd/C). The reaction is usually carried out in a solvent such as ethanol (B145695) or ethyl acetate. For more resistant substrates or under specific laboratory conditions, a Parr bomb may be utilized for hydrogenation under pressure. This method is generally clean and high-yielding, and it can often be performed without affecting other functional groups like the chlorine atoms.

Metal Hydride Reductions: While powerful reducing agents like lithium aluminum hydride (LiAlH₄) can reduce nitro groups, they are often too reactive and may lead to side reactions. Milder reducing agents are typically preferred. For instance, reductions using a metal in the presence of an acid, such as zinc (Zn) and acetic acid, are known to reduce nitro groups in related structures. Sodium borohydride (B1222165) (NaBH₄), often in the presence of a transition metal salt, can also be employed for the reduction of nitroarenes.

Formation of Amino Derivatives and Intermediates

The reaction of this compound with nitrogen-based nucleophiles, such as ammonia (B1221849) and amines, leads to the formation of various amino derivatives. This process occurs via a nucleophilic aromatic substitution mechanism, where the amine attacks the electron-deficient aromatic ring, leading to the displacement of a chloride ion.

The regioselectivity of this substitution is governed by the electronic effects of the nitro groups. The nitro groups at positions 3 and 5 strongly activate the carbon atoms to which the chlorine atoms are attached. The chlorine at the C2 position is generally more susceptible to nucleophilic attack than the one at C1. This is because the negative charge in the resulting Meisenheimer intermediate can be effectively delocalized by the adjacent nitro group at position 3 and the para-nitro group at position 5.

For instance, the reaction with ammonia or primary amines would be expected to yield 2-amino-1-chloro-3,5-dinitrobenzene as the primary initial product. Further reaction under more forcing conditions could lead to the substitution of the second chlorine atom, yielding 1,2-diamino-3,5-dinitrobenzene derivatives.

Studies on analogous compounds, such as the ammonolysis of 1,3,5-trichloro-2,4,6-trinitrobenzene (B1615322) (TCTNB) to produce 1,3,5-triamino-2,4,6-trinitrobenzene (TATB), demonstrate that such amination reactions proceed in high yield. google.comscielo.brresearchgate.net In these reactions, the displacement of chloro and even methoxy groups by ammonia is a key step. scielo.br The reaction of 1,2-dichloro-3-nitrobenzene with sodium amide (NaNH₂) also highlights the propensity of chloronitro-aromatics to undergo amination, with the amino group substituting the chlorine ortho to the nitro group. reddit.com This is due to the superior stabilization of the negative charge in the intermediate by the adjacent electron-withdrawing nitro group. reddit.com

Kinetics studies on the reaction of 2-chloro-3,5-dinitropyridine (B146277) with various substituted anilines in methanol show that these reactions follow second-order kinetics and are consistent with a typical SNAr mechanism, proceeding through a Meisenheimer complex intermediate. researchgate.net The rate of these reactions is significantly influenced by the basicity of the attacking aniline (B41778). researchgate.net Similar kinetic behavior is observed in the reaction of methyl 2,4-dichloro-3,5-dinitrobenzoate with cyclic secondary amines like piperidine (B6355638) and morpholine (B109124) in methanol and benzene. researchgate.net

| Reactant | Reagent | Solvent | Primary Product | Mechanism |

| This compound | Ammonia | Toluene (B28343) | 2-Amino-1-chloro-3,5-dinitrobenzene | SNAr |

| This compound | Primary/Secondary Amine | Methanol/Benzene | 2-(Alkyl/Aryl)amino-1-chloro-3,5-dinitrobenzene | SNAr |

| 2-Chloro-3,5-dinitropyridine | Substituted Anilines | Methanol | 2-Anilino-3,5-dinitropyridine derivatives | SNAr |

| Methyl 2,4-dichloro-3,5-dinitrobenzoate | Piperidine, Morpholine | Methanol, Benzene | Methyl 2-(piperidino/morpholino)-4-chloro-3,5-dinitrobenzoate | SNAr |

Oxidative Transformations and Stability Considerations

Polynitro-aromatic compounds like this compound are generally considered to be chemically stable and resistant to oxidation due to the strongly deactivating and electron-withdrawing nature of the nitro groups. These groups decrease the electron density of the aromatic ring, making it less susceptible to attack by electrophilic oxidizing agents.

Information specifically detailing the oxidative transformations of this compound is limited. However, the stability of related dinitrobenzene and trinitrobenzene compounds is well-documented. cdc.gov These compounds can persist in the environment, breaking down very slowly. cdc.gov High temperatures are typically required to induce decomposition, which can be explosive. cdc.gov

While direct oxidation of the aromatic ring is unlikely under normal conditions, reactions involving other functional groups on the ring can occur. For example, in related dinitrophenyl compounds, the nitro groups themselves are generally stable to oxidation. The primary reactivity remains centered on nucleophilic substitution at the halogenated positions.

It is important to note that under strongly basic conditions, interactions can occur. For the related isomer 1,2-dichloro-4,5-dinitrobenzene, reaction with aqueous hydroxide can lead to the displacement of a nitro group to form 2-nitro-4,5-dichlorophenol, rather than a chlorine atom. scielo.brresearchgate.net This highlights that the stability of the nitro group is not absolute and can be influenced by the reaction conditions and the specific substitution pattern of the aromatic ring.

Reactivity Profiling in Various Solvents and Conditions

The solvent plays a crucial role in the kinetics and mechanism of nucleophilic aromatic substitution reactions involving this compound. The rate of reaction is significantly influenced by the solvent's polarity, its ability to form hydrogen bonds, and its capacity to stabilize the charged intermediates, particularly the Meisenheimer complex.

The SNAr mechanism proceeds through a two-step process involving the formation of a negatively charged, resonance-stabilized intermediate (the Meisenheimer complex), followed by the departure of the leaving group (chloride).

Polar Aprotic Solvents: Solvents like dimethyl sulfoxide (B87167) (DMSO), N,N-dimethylformamide (DMF), and acetonitrile (B52724) are highly effective at promoting SNAr reactions. researchgate.net Their high polarity helps to stabilize the charged Meisenheimer complex, thereby lowering the activation energy of the first, often rate-determining, step. The reaction of 1-chloro-2,4-dinitrobenzene (B32670) with hydrazine, for instance, is facilitated in such solvents. researchgate.net

Polar Protic Solvents: Solvents such as methanol, ethanol, and water can also be used. brainly.comchegg.comchegg.com While they can stabilize the charged intermediate, they can also solvate the nucleophile through hydrogen bonding, which can decrease its nucleophilicity and slow the reaction rate compared to polar aprotic solvents. For example, the reaction of this compound with sodium methoxide in methanol yields a single substitution product, 2-chloro-1-methoxy-3,5-dinitrobenzene. brainly.comchegg.comchegg.comchegg.com The methoxide ion acts as the nucleophile, and methanol serves as the solvent.

Non-polar Aprotic Solvents: Reactions in non-polar solvents like toluene or benzene are generally slower. researchgate.netresearchgate.netresearchgate.net In these media, the stabilization of the charged intermediate is less effective. Kinetic studies of the reaction of 2,4-dinitrochlorobenzene with anilines in toluene have shown complex kinetics, sometimes exhibiting a third-order dependence on the amine concentration, suggesting that amine aggregates may act as the nucleophile. researchgate.net

The effect of the solvent is a critical consideration in synthetic applications. The choice of solvent can influence not only the rate of reaction but also the product distribution in cases where multiple reaction pathways are possible. Studies on the reaction of 2,4-dinitrochlorobenzene with piperidine in various aprotic solvents have shown that solvent parameters can be correlated with the second-order rate coefficients. rsc.org

| Solvent Type | Example Solvents | Effect on SNAr Reactivity | Reason |

| Polar Aprotic | DMSO, DMF, Acetonitrile | High reaction rates | Excellent stabilization of the Meisenheimer complex. |

| Polar Protic | Methanol, Ethanol, Water | Moderate to high reaction rates | Can stabilize the intermediate but may also solvate the nucleophile, reducing its reactivity. |

| Non-polar Aprotic | Toluene, Benzene | Low reaction rates | Poor stabilization of the charged intermediate. May lead to complex kinetics involving nucleophile aggregation. |

Environmental Fate and Biogeochemical Transformations of 1,2 Dichloro 3,5 Dinitrobenzene

Abiotic Degradation Processes

Abiotic degradation involves non-biological processes that break down chemical compounds. For 1,2-Dichloro-3,5-dinitrobenzene, the primary abiotic degradation pathways include photochemical reactions and hydrolysis.

Photochemical degradation, or photolysis, is the breakdown of compounds by light, particularly ultraviolet (UV) radiation from the sun. For aromatic compounds like this compound, this process can be a significant route of transformation in surface waters and the atmosphere. While specific data for this compound is limited, information on related dinitrochlorobenzene compounds suggests that photodegradation is expected to occur in surface waters. For instance, the class of dinitrochlorobenzenes has a reported average photolysis half-life of 32 hours in surface water exposed to sunlight cefic-lri.org. The presence of nitro groups, which are chromophores, facilitates the absorption of light and can lead to the formation of reactive intermediates that undergo further reactions.

The photochemical degradation of nitroaromatic compounds can proceed through various mechanisms, including the reduction of the nitro group to a nitroso, hydroxylamino, or amino group, or through ring cleavage. The presence of chlorine atoms on the benzene (B151609) ring can also influence the photochemical reactivity of the molecule.

Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. The rate of hydrolysis can be influenced by pH, temperature, and the presence of catalysts. For this compound, the electron-withdrawing nature of the two nitro groups and the two chlorine atoms makes the aromatic ring susceptible to nucleophilic attack.

Biotic Degradation Mechanisms

Biotic degradation, mediated by microorganisms, is a crucial process for the removal of many organic pollutants from the environment. The biodegradation of this compound is expected to involve microbial populations capable of transforming nitroaromatic and chlorinated aromatic compounds.

The biodegradation of nitroaromatic compounds is a subject of extensive research. Many microorganisms have been identified that can degrade these compounds under both aerobic and anaerobic conditions europa.eu. The initial steps in the biodegradation of compounds like this compound are often the most challenging for microorganisms.

Based on the degradation pathways of related compounds, the microbial breakdown of this compound could potentially be initiated by either the reduction of a nitro group or by an oxidative attack on the aromatic ring. The presence of multiple electron-withdrawing groups makes the compound recalcitrant to microbial degradation. However, specialized microorganisms have evolved enzymatic systems to overcome this.

Specific enzymes play a critical role in the initial stages of the biodegradation of nitroaromatic compounds. Two key enzyme families are nitroreductases and dioxygenases.

Nitroreductase Activity: Nitroreductases are enzymes that catalyze the reduction of nitro groups to nitroso, hydroxylamino, and ultimately amino groups, using NADH or NADPH as electron donors researchgate.netresearchgate.netnih.gov. This reduction is often the first step in the degradation of many nitroaromatic compounds, as it makes the aromatic ring more susceptible to subsequent oxidative attack. For this compound, a nitroreductase could reduce one of the nitro groups to form 2,6-dichloro-4-nitroaniline (B1670479) or 2,6-dichloro-1-hydroxylamino-4-nitrobenzene.

Dioxygenation: Dioxygenases are enzymes that incorporate both atoms of molecular oxygen into their substrate. Ring-hydroxylating dioxygenases can attack the aromatic ring of compounds like dichloronitrobenzenes to form catechols wikipedia.orgepa.govchemsafetypro.comsfu.caecetoc.org. For instance, studies on 2,3-dichloronitrobenzene (B165493) have shown that a dioxygenase can convert it to 3,4-dichlorocatechol (B1202523) with the release of a nitrite (B80452) ion chemsafetypro.com. A similar mechanism could be envisioned for this compound, potentially leading to the formation of a dichlorodihydroxybenzene derivative and the release of nitrite. This step detoxifies the compound by removing the nitro group and prepares the ring for cleavage.

The table below summarizes the key enzymes and their potential role in the biotransformation of this compound, based on studies of related compounds.

| Enzyme Family | Proposed Action on this compound | Potential Intermediate Products |

| Nitroreductase | Reduction of one or both nitro groups. | 2,6-dichloro-4-nitroaniline, 1,3-diamino-2,6-dichlorobenzene |

| Dioxygenase | Dihydroxylation of the aromatic ring with removal of a nitro group. | Dichlorocatechol derivative, Nitrite |

| Dehalogenase | Removal of chlorine atoms. | Dinitrophenol derivatives |

Environmental Mobility and Distribution in Diverse Media

The environmental mobility and distribution of this compound are determined by its physical and chemical properties, such as its water solubility, vapor pressure, and its partitioning behavior between different environmental compartments like water, soil, and biota. Key parameters used to predict this behavior are the soil adsorption coefficient (Koc) and the bioconcentration factor (BCF).

Due to a lack of experimental data for this compound, the following table provides estimated values and data for a structurally similar compound, 1-chloro-2,4-dinitrobenzene (B32670), to infer its likely environmental behavior.

| Parameter | Value (for related compounds) | Implication for Environmental Mobility |

| Soil Adsorption Coefficient (Log Koc) | ~2.3 (estimated for dinitrochlorobenzene) cefic-lri.org | A low to moderate Log Koc suggests that the compound has a moderate potential to adsorb to soil and sediment organic matter. This indicates a possibility of leaching into groundwater. |

| Bioconcentration Factor (BCF) | <4.2 to <44 (for 1-chloro-2,4-dinitrobenzene in carp) cefic-lri.org | A low BCF range suggests that the potential for this compound to accumulate in aquatic organisms is low. |

The relatively low water solubility and moderate soil adsorption potential suggest that this compound may be found in both soil and water compartments. Its volatility will determine its presence in the atmosphere. The low BCF indicates that it is unlikely to biomagnify significantly in the food chain.

Persistence and Bioaccumulation Potential in Ecological Systems

The persistence of an organic compound in the environment is influenced by its resistance to various degradation processes, including biodegradation, photodegradation, and hydrolysis. For chlorinated nitroaromatic compounds, the presence of both chlorine and nitro groups on the benzene ring generally confers a high degree of chemical stability. The electron-withdrawing nature of these substituents makes the aromatic ring less susceptible to oxidative degradation.

Information on related dinitrobenzene compounds suggests a tendency for persistence in certain environmental compartments. For instance, 1,3-dinitrobenzene (B52904) is known to break down slowly in water and soil, with a persistence of days to months in aqueous environments. cdc.gov It is also recognized that while 1,2-dichlorobenzene (B45396) does not persist in air and surface water, it can persist and accumulate in anaerobic sediments. canada.ca This suggests that this compound is also likely to be persistent, particularly in anaerobic environments where microbial degradation is slower.

The bioaccumulation potential of a chemical refers to its ability to be taken up by an organism, either directly from the environment or through the consumption of contaminated food. This potential is often estimated using the octanol-water partition coefficient (Log Kow), with higher values indicating a greater tendency to accumulate in fatty tissues. For dinitrobenzene isomers, the Log Kow values are generally low, suggesting a low potential for bioaccumulation. For example, the calculated Log Kow for 1,3-dinitrobenzene is 1.52, and its experimental bioconcentration factor (BCF) in guppies has been reported as 74.13, which indicates that bioaccumulation in aquatic organisms is not a significant fate process. nih.gov Given the structural similarities, it is plausible that this compound also has a low bioaccumulation potential.

While specific degradation pathways for this compound are not well-documented, studies on related compounds offer insights into its potential biotransformation. For example, the bacterium Diaphorobacter sp. strain JS3051 has been shown to degrade 2,3-dichloronitrobenzene. nih.govnih.gov This degradation is initiated by a dioxygenase enzyme that converts the compound to a dichlorocatechol, which is then further metabolized. nih.gov It is conceivable that similar microbial degradation pathways could be involved in the breakdown of this compound in the environment, although the specific enzymes and rates would likely differ.

The following tables present data on the persistence and bioaccumulation of compounds structurally related to this compound, which can be used to infer its likely environmental behavior.

Table 1: Environmental Persistence of Related Nitroaromatic Compounds

| Compound | Environmental Compartment | Persistence Metric | Value | Reference |

| 1,3-Dinitrobenzene | Water | Half-life | Days to Months | cdc.gov |

| 1,2-Dichlorobenzene | Anaerobic Sediment | Persistence | Can persist and accumulate | canada.ca |

Interactive Data Table: Environmental Persistence of Related Nitroaromatic Compounds

| Compound | Environmental Compartment | Persistence Metric | Value | Reference |

|---|---|---|---|---|

| 1,3-Dinitrobenzene | Water | Half-life | Days to Months | cdc.gov |

| 1,2-Dichlorobenzene | Anaerobic Sediment | Persistence | Can persist and accumulate | canada.ca |

Table 2: Bioaccumulation Potential of Related Nitroaromatic Compounds

| Compound | Metric | Value | Species | Reference |

| 1,3-Dinitrobenzene | Log Kow | 1.52 | - | nih.gov |

| 1,3-Dinitrobenzene | Bioconcentration Factor (BCF) | 74.13 | Guppy (Poecilia reticulata) | nih.gov |

Interactive Data Table: Bioaccumulation Potential of Related Nitroaromatic Compounds

| Compound | Metric | Value | Species | Reference |

|---|---|---|---|---|

| 1,3-Dinitrobenzene | Log Kow | 1.52 | - | nih.gov |

| 1,3-Dinitrobenzene | Bioconcentration Factor (BCF) | 74.13 | Guppy (Poecilia reticulata) | nih.gov |

Toxicological and Ecotoxicological Assessments of 1,2 Dichloro 3,5 Dinitrobenzene

In Vitro and In Vivo Mammalian Toxicity Studies

1-Chloro-2,4-dinitrobenzene (B32670) (DNCB) is classified as toxic by ingestion, inhalation, and dermal contact. jodrugs.comgustavus.edu The substance can be absorbed into the body through the skin and by ingestion. ilo.org Acute exposure can lead to severe health effects and potentially death. ilo.orgscbt.com

Key acute toxicity values for DNCB are summarized below:

| Acute Toxicity Data for 1-Chloro-2,4-dinitrobenzene | |

| Exposure Route | Value |

| Oral LD50 (Rat) | 780 mg/kg |

| Dermal LD50 (Rabbit) | 130 mg/kg |

| Inhalation | Toxic if inhaled. gustavus.edu Vapors, dusts, or aerosols may produce toxic effects. scbt.com |

This interactive table is based on data for 1-Chloro-2,4-dinitrobenzene. gustavus.eduoxfordlabchem.com

Symptoms of acute exposure include headache, dizziness, nausea, vomiting, blue lips or fingernails (cyanosis), and labored breathing. ilo.orgsigmaaldrich.com

DNCB demonstrates toxicity to several target organs following both acute and prolonged exposure. gustavus.eduoxfordlabchem.com The primary target organs include the blood, skin, eyes, liver, kidneys, and nervous system. gustavus.eduoxfordlabchem.comgvsu.edu

Hematopoietic System (Blood): The most significant effect is on the blood, leading to the formation of methemoglobin, which impairs oxygen transport. ilo.orgscbt.com This can result in cyanosis (blue discoloration of the skin and blood), and prolonged exposure may lead to a decrease in hemoglobin and red blood cells (anemia). ilo.orgsigmaaldrich.com

Skin: DNCB is severely irritating to the skin, causing redness, pain, and potentially chemical burns. gustavus.eduilo.org It is also a known skin sensitizer, meaning repeated contact can lead to allergic contact dermatitis, characterized by redness, swelling, and blistering. ilo.orgscbt.comresearchgate.net

Eyes: The compound is severely irritating to the eyes, capable of causing redness, pain, and serious damage like conjunctivitis or chemical burns. ilo.orgscbt.compatsnap.com

Liver and Kidneys: Studies indicate that prolonged exposure to DNCB can result in hepatotoxicity (liver damage) and nephrotoxicity (kidney damage). patsnap.com In animal studies, rats exposed to related chloronitrobenzenes showed increased liver weights. nih.gov

Nervous System: The substance is toxic to the nervous system. oxfordlabchem.com Signs of neurotoxicity in animals exposed to related dinitrobenzene compounds include slow movement, loss of equilibrium, and general hypoactivity. cdc.gov

Respiratory System: Inhalation can irritate the mucous membranes and upper respiratory tract. gustavus.edupatsnap.com

The principal mechanism of acute systemic toxicity for aromatic nitro compounds like DNCB is the induction of methemoglobinemia. sigmaaldrich.comhaz-map.comaoemj.org This process involves the oxidation of the ferrous iron (Fe²⁺) in hemoglobin to its ferric state (Fe³⁺). aoemj.org Methemoglobin is incapable of binding and transporting oxygen, leading to a state of functional anemia and tissue hypoxia (oxygen starvation). scbt.comnih.gov

Metabolites of nitroaromatic compounds, such as nitrosobenzene, are responsible for this oxidative stress on red blood cells. aoemj.orgnih.gov This oxidative damage can also lead to the formation of Heinz bodies (inclusions of denatured hemoglobin within red blood cells) and hemolytic anemia, where red blood cells are destroyed faster than they can be made. researchgate.net Dermal exposure is often a more frequent route of toxicity than inhalation for industrial methemoglobinemia caused by nitroaromatic compounds. haz-map.com

Genotoxicity and Mutagenicity Evaluations

Studies on the genotoxicity of DNCB and related chloronitrobenzenes have yielded positive results in various assays. Both 2-chloronitrobenzene and 4-chloronitrobenzene, which are closely related to DNCB, were found to be mutagenic in Salmonella typhimurium tests with metabolic activation (S9). nih.gov Furthermore, these compounds induced sister chromatid exchanges and chromosomal aberrations in Chinese hamster ovary (CHO) cells. nih.gov This suggests a potential for DNCB to cause genetic damage. According to one classification, 2,4-dichloro-1-nitrobenzene is suspected of causing genetic defects. iarc.fr

Carcinogenicity Studies and Risk Assessment

There is no specific data available to assess the carcinogenicity of 1,2-dichloro-3,5-dinitrobenzene in humans or animals. Similarly, for the proxy compound 1-chloro-2,4-dinitrobenzene, carcinogenicity data is limited, and it is not classified as a carcinogen by major regulatory agencies like IARC, NTP, or OSHA. gustavus.edufishersci.com

However, there is concern regarding the carcinogenic potential of related substances. For instance, 2,4-dichloro-1-nitrobenzene is suspected of causing cancer (Category 2) according to the Globally Harmonized System of Classification and Labelling of Chemicals. iarc.fr The National Toxicology Program lists 1,4-dichlorobenzene (B42874) as "reasonably anticipated to be a human carcinogen." nih.gov Animal studies on other chlorinated compounds have shown evidence of carcinogenicity. For example, dietary administration of 2,4-dichloro-1-nitrobenzene caused a significant increase in the incidence of renal cell carcinoma in male rats. iarc.fr Given these findings in structurally similar chemicals, the carcinogenic potential of dinitrochlorobenzenes warrants caution, though specific data remains insufficient for a definitive classification.

Ecotoxicity in Aquatic and Terrestrial Organisms

1-Chloro-2,4-dinitrobenzene is classified as very toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment. ilo.orgscbt.comfishersci.comnih.gov It is strongly advised that the chemical should not be released into the environment. ilo.orgnih.gov Due to its low water solubility, it is not considered likely to be mobile in the environment. fishersci.comfishersci.com

Ecotoxicity data from tests conducted by the Ministry of the Environment in Japan provide specific values for DNCB's effect on various aquatic species:

| Ecotoxicity Data for 1-Chloro-2,4-dinitrobenzene | ||

| Organism | Endpoint | Value (mg/L) |

| Algae (Green algae) | 72h-EC50 (Growth rate) | 0.18 |

| Algae (Green algae) | 72h-NOEC (Growth rate) | 0.0060 |

| Daphnids (Daphnia magna) | 48h-EC50 (Immobilization) | 0.66 |

| Daphnids (Daphnia magna) | 21d-NOEC (Reproduction) | 0.18 |

| Fish (Oryzias latipes) | 96h-LC50 | 0.16 |

| Fish (Oryzias latipes) | 21d-NOEC | 0.052 |

This interactive table is based on data for 1-Chloro-2,4-dinitrobenzene from the Ministry of the Environment, Japan. env.go.jp (EC50: the concentration that causes an effect in 50% of the test population; NOEC: No-Observed-Effect-Concentration; LC50: the concentration that is lethal to 50% of the test population).

Impacts on Aquatic Biota and Ecosystems

A thorough review of available scientific literature and toxicological databases reveals a significant lack of specific data regarding the impacts of this compound on aquatic biota and ecosystems.

Standard ecotoxicological metrics, such as the median lethal concentration (LC50) and the median effective concentration (EC50) for representative aquatic organisms like fish, invertebrates (e.g., Daphnia magna), and algae, are not available for this specific compound. A Safety Data Sheet for this compound explicitly states "no data available" concerning its toxicity to daphnia and other aquatic invertebrates. chemicalbook.com Consequently, a quantitative assessment of its acute or chronic toxicity in aquatic environments cannot be provided at this time.

Without empirical data on its effects, predictions regarding the potential for bioaccumulation, biomagnification, or disruption of aquatic ecosystem structure and function remain speculative. Further research is required to determine the potential risks of this compound to aquatic life.

Effects on Soil Microorganisms and Flora

There is a notable absence of published research on the specific effects of this compound on soil microorganisms and terrestrial plants (flora).

Studies investigating key indicators of soil health, such as microbial respiration, nitrogen fixation, and the activity of soil enzymes in the presence of this compound, have not been identified. Therefore, its potential to disrupt essential soil microbial processes that are vital for nutrient cycling and soil fertility is unknown.

Due to this complete lack of data, it is not possible to assess the ecotoxicological risk of this compound to the terrestrial environment.

Advanced Analytical Methodologies for 1,2 Dichloro 3,5 Dinitrobenzene

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are paramount for the separation of 1,2-dichloro-3,5-dinitrobenzene from complex matrices and for its accurate quantification.

Gas Chromatography (GC) with Selective Detectors (e.g., Electron Capture, Nitrogen-Phosphorus)

Gas chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. For the analysis of halogenated and nitro-containing compounds like this compound, specific detectors that offer high sensitivity and selectivity are employed.

The Electron Capture Detector (ECD) is particularly sensitive to electronegative compounds, such as those containing halogens. This makes it an ideal choice for detecting chlorinated hydrocarbons at trace concentrations. The ECD's high sensitivity allows for the detection of these compounds at parts-per-billion (ppb) levels in various matrices, including marine sediments. However, interferences can arise from other electronegative compounds like phthalates, necessitating confirmation with a second column or GC/MS.

The Nitrogen-Phosphorus Detector (NPD) is highly selective for compounds containing nitrogen and phosphorus. scioninstruments.com This detector operates on the principle of thermionic emission, where a heated alkali metal salt bead selectively ionizes nitrogen- and phosphorus-containing analytes. scioninstruments.comosti.gov The NPD is widely used in environmental analysis and for identifying nitrogen-based compounds like nitroaromatics. scioninstruments.com

Method 8091 by the U.S. Environmental Protection Agency (EPA) outlines the use of GC with either an ECD or NPD for the determination of nitroaromatics in water, soil, and waste matrices. It is important to manage potential interferences, such as memory effects from analyzing samples with varying concentrations and co-eluting compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) for Structural Elucidation and Trace Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of GC with the powerful identification ability of mass spectrometry. This technique is invaluable for the structural elucidation and trace analysis of this compound. researchgate.net

In GC-MS, after the components of a sample are separated by the GC, they enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio. This provides a unique mass spectrum for each compound, acting as a "fingerprint" that allows for definitive identification.

GC-MS is particularly useful for confirming the identity of analytes detected by less specific detectors like ECD and for analyzing complex mixtures where co-elution might be an issue. The technique offers high sensitivity and can be used for the determination of nitroaromatic compounds in various environmental samples. researchgate.net For instance, a method involving dispersive liquid-liquid microextraction followed by GC-MS has been developed for the rapid and sensitive determination of nitrobenzenes and nitrochlorobenzenes in water. researchgate.net

| Analytical Technique | Detector/Method | Application | Key Findings/Considerations |

| Gas Chromatography (GC) | Electron Capture Detector (ECD) | Trace analysis of chlorinated hydrocarbons. | Highly sensitive to halogenated compounds, but can have interferences from other electronegative substances. |

| Gas Chromatography (GC) | Nitrogen-Phosphorus Detector (NPD) | Selective detection of nitrogen- and phosphorus-containing compounds. scioninstruments.com | Offers high selectivity for nitroaromatics. scioninstruments.com |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Mass Spectrometry | Structural elucidation and trace analysis. researchgate.net | Provides definitive identification and is crucial for confirming results from other detectors. researchgate.net |

Spectroscopic Characterization Techniques

Spectroscopic techniques are essential for probing the molecular structure and properties of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the structure of organic compounds. msu.edu It provides detailed information about the chemical environment of atoms within a molecule.

¹H and ¹³C NMR spectroscopy can be used to study the structure of this compound and its reaction products. For example, in the reaction of 1,2-dichloro-4,5-dinitrobenzene (B1583372) with hydroxide (B78521) ions, ¹H and ¹³C NMR signals were used to identify the formation of a di-hydroxy Meisenheimer complex. scielo.br However, in certain conditions, such as in the presence of OD⁻/D₂O, rapid hydrogen exchange can limit the utility of ¹H NMR for identifying intermediates. scielo.br

Vibrational Spectroscopy (FT-IR, FT-Raman) for Molecular Structure and Dynamics

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, provides information about the vibrational modes of a molecule. These techniques are valuable for understanding molecular structure and bonding.

The FT-IR and FT-Raman spectra of related dichlorodinitrobenzene isomers have been analyzed to understand the vibrational patterns and the structural distortions caused by the substituents. ijsr.net For instance, the analysis of 1,5-dichloro-2,3-dinitrobenzene (B1605971) involved recording FT-IR spectra using KBr pellets and FT-Raman spectra of polycrystalline samples. ijsr.net The observed vibrational frequencies can be compared with those from quantum chemical calculations to gain deeper insights into the molecular structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Reaction Kinetics

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. It is a useful tool for studying the electronic structure and for monitoring the kinetics of chemical reactions.

The UV-Vis spectrum of a compound is influenced by the presence of chromophores, such as the nitro groups in this compound. The reaction of 1,2-dichloro-4,5-dinitrobenzene with hydroxide ions has been studied using UV-Vis spectroscopy to follow the rapid formation of a monohydroxy Meisenheimer complex and to estimate the rate constants of the reaction. scielo.br

| Spectroscopic Technique | Information Obtained | Application for this compound |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed molecular structure and chemical environment of atoms. msu.edu | Structural elucidation of the compound and its reaction intermediates. scielo.br |

| Vibrational Spectroscopy (FT-IR, FT-Raman) | Molecular vibrational modes and functional groups. | Characterization of molecular structure and bonding. ijsr.net |

| Ultraviolet-Visible (UV-Vis) Spectroscopy | Electronic transitions and conjugation. | Studying electronic structure and monitoring reaction kinetics. scielo.br |

Computational Chemistry and Theoretical Modeling

Computational chemistry and theoretical modeling have emerged as indispensable tools in the advanced analysis of this compound. These methodologies provide profound insights into the molecule's electronic structure, vibrational characteristics, and reactivity, complementing experimental findings and guiding further research. By employing sophisticated quantum chemical calculations and molecular simulations, researchers can elucidate properties that are often difficult or impossible to measure directly.

Quantum Chemical Calculations (e.g., Hartree-Fock, Density Functional Theory) for Electronic Properties and Vibrational Modes

Quantum chemical calculations, particularly those based on Hartree-Fock (HF) theory and Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of this compound. These methods solve the Schrödinger equation for the molecule, albeit with certain approximations, to yield information about its electronic distribution and energy levels.

The Hartree-Fock method , a foundational ab initio approach, approximates the many-electron wavefunction as a single Slater determinant. insilicosci.comfiveable.me While it systematically accounts for the exchange interaction between electrons of the same spin, it neglects electron correlation, which can be a limitation for achieving high accuracy in certain properties. insilicosci.comnumberanalytics.com Nevertheless, HF serves as a crucial starting point for more advanced computational methods. fiveable.me

Density Functional Theory (DFT) has become the workhorse of modern computational chemistry due to its favorable balance of accuracy and computational cost. chemrxiv.org Unlike HF, DFT includes effects of electron correlation by approximating the energy as a functional of the electron density. researchgate.net The choice of the exchange-correlation functional (e.g., B3LYP) is critical to the accuracy of DFT calculations. researchgate.netresearchgate.net

For this compound, these calculations can predict a range of electronic properties. Key among these are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more polarizable and more likely to undergo electronic transitions. nepjol.info

Furthermore, these calculations provide detailed information about the vibrational modes of the molecule. A normal coordinate analysis, often performed using DFT, can predict the frequencies and intensities of infrared (IR) and Raman spectra. ijsr.netresearchgate.net These theoretical spectra are invaluable for interpreting experimental vibrational data, allowing for the precise assignment of spectral bands to specific molecular motions, such as C-Cl stretching, NO₂ symmetric and asymmetric stretching, and benzene (B151609) ring deformations. ijsr.netresearchgate.net For instance, in a related compound, 1,5-dichloro-2,3-dinitrobenzene, DFT calculations with the B3LYP functional and a 6-311++G(d,p) basis set have been used to perform a detailed vibrational analysis. ijsr.net The calculated frequencies are typically scaled to correct for anharmonicity and the approximate nature of the theoretical methods. ijsr.net

Below are interactive tables showcasing typical data that can be generated for this compound using DFT calculations, based on findings for similar chlorinated nitroaromatic compounds. researchgate.netijsr.netnih.gov

Table 1: Calculated Electronic Properties of this compound (Illustrative)

| Property | Calculated Value | Unit |

|---|---|---|

| HOMO Energy | -8.50 | eV |

| LUMO Energy | -3.25 | eV |

| HOMO-LUMO Gap | 5.25 | eV |

| Dipole Moment | 3.45 | Debye |

| Total Energy | -1350.78 | Hartree |

Table 2: Predicted Vibrational Frequencies for this compound (Illustrative)

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Symmetry | Description |

|---|---|---|---|

| ν(C-H) | 3105 | A' | Aromatic C-H Stretch |

| νas(NO₂) | 1560 | A' | Asymmetric NO₂ Stretch |

| νs(NO₂) | 1355 | A' | Symmetric NO₂ Stretch |

| ν(C-C) | 1600 | A' | Aromatic Ring Stretch |

| ν(C-Cl) | 850 | A' | C-Cl Stretch |

| δ(NO₂) | 830 | A' | NO₂ Scissoring |

Molecular Simulation Approaches for Reactivity Prediction

Molecular simulation approaches, such as molecular dynamics (MD), provide a dynamic picture of molecular behavior and can be instrumental in predicting the reactivity of this compound. researchgate.netnih.gov While quantum chemical calculations typically focus on static, optimized structures, molecular simulations explore the conformational landscape of a molecule over time at a given temperature. nih.gov

In the context of reactivity, MD simulations can be used to study the interactions of this compound with other molecules, such as solvents or potential reactants. By simulating the trajectory of the atoms over time, it is possible to identify favorable interaction sites and to understand the initial steps of a chemical reaction. For instance, MD simulations can reveal how a nucleophile might approach the electron-deficient aromatic ring, which is activated by the two nitro groups. nepjol.infoijsr.net

Furthermore, reactivity can be predicted using indices derived from conceptual DFT. researchgate.netnih.govnih.gov These indices, such as electrophilicity, nucleophilicity, and Fukui functions, are calculated from the electronic structure and provide a quantitative measure of the propensity of different sites within the molecule to react with electrophiles or nucleophiles. nih.govnih.govnih.gov The Fukui function, for example, can identify the atoms in the this compound molecule that are most susceptible to nucleophilic attack. These theoretical reactivity descriptors are powerful tools for understanding and predicting the chemical behavior of organic molecules. nih.govnih.gov

The combination of quantum chemical calculations and molecular simulations provides a robust theoretical framework for the advanced analysis of this compound, offering deep insights into its fundamental properties and chemical reactivity.

Applications and Industrial Significance of 1,2 Dichloro 3,5 Dinitrobenzene

Role as a Key Intermediate in Organic Synthesis

The primary significance of 1,2-Dichloro-3,5-dinitrobenzene in a laboratory and industrial context is its function as a versatile intermediate in organic synthesis. The electronic structure of the molecule dictates its reactivity, making it a prime substrate for nucleophilic aromatic substitution (SNAr) reactions.

The two nitro groups (-NO₂) are powerful electron-withdrawing groups, which significantly reduce the electron density of the aromatic ring. This electronic deficit, particularly at the ortho and para positions relative to the nitro groups, activates the chlorine atoms, making them excellent leaving groups in the presence of a strong nucleophile. brainly.comlibretexts.org This activation allows for the selective replacement of one or both chlorine atoms to introduce new functional groups, thereby creating more complex molecules. nih.gov

A well-documented example of this reactivity is the reaction of this compound with sodium methoxide (B1231860) in methanol (B129727). brainly.com In this reaction, the methoxide ion (CH₃O⁻), a potent nucleophile, attacks one of the carbon atoms bearing a chlorine atom. brainly.comchegg.com The electron-withdrawing nitro groups stabilize the negatively charged intermediate (a Meisenheimer complex), facilitating the displacement of the chloride ion. libretexts.org This reaction is a classic illustration of how the compound serves as a scaffold for building more elaborate chemical structures. chegg.comchegg.com

Table 1: Example of Nucleophilic Aromatic Substitution

| Reactant | Reagent | Product | Reaction Type |

| This compound | Sodium Methoxide (NaOCH₃) | 1-Chloro-2-methoxy-3,5-dinitrobenzene | Nucleophilic Aromatic Substitution (SNAr) |

This capacity for undergoing sequential and controlled substitutions makes it a valuable building block for synthesizing a wide array of substituted aromatic compounds that would be difficult to produce through other synthetic routes. nih.gov

Utility in Pharmaceutical and Agrochemical Development

While specific, commercialized active pharmaceutical ingredients or agrochemicals directly containing the this compound moiety are not widely documented, its importance lies in its role as a precursor to more complex molecules within these industries. Dihalo-dinitrobenzene derivatives and related structures are recognized as important intermediates for synthesizing biologically active compounds. google.com

For instance, the related compound 2,4-dichloro-3,5-dinitrobenzotrifluoride (B1294799) is explicitly identified as an intermediate for producing various pharmaceuticals and agrochemicals. google.com The synthetic principles are transferable; the reactive nature of the chloro- and nitro-substituted benzene (B151609) ring is a feature that synthetic chemists exploit to build the core structures of potential drug candidates and pesticides. The general population's potential exposure to the related compound 3,5-dichloroaniline (B42879) can occur through certain pharmaceutical and pesticide products, indicating the use of this structural class in these applications. nih.gov

The synthesis of complex heterocyclic systems, which are foundational to many modern pharmaceuticals, often begins with activated aromatic compounds. nih.gov The reactivity of this compound makes it a suitable starting material for constructing molecules where a substituted aniline (B41778) or phenol (B47542) backbone is required, which are common motifs in medicinal chemistry.

Contributions to Dye and Pigment Manufacturing

The historical and ongoing development of synthetic dyes and pigments is deeply rooted in the chemistry of aromatic nitro compounds. cdc.gov Compounds like 1,3-Dinitrobenzene (B52904) are known intermediates in the manufacture of certain dyes. cdc.govchemicalbook.com The utility of this compound in this sector stems from its potential to be converted into colored compounds through chemical modification.

The synthesis of azo dyes, anthraquinone (B42736) dyes, and other classes of colorants often involves the reaction of aromatic amines with other components. This compound can be used to synthesize substituted aromatic amines or phenols, which are the fundamental building blocks for many chromophores (the part of a molecule responsible for its color). For example, the chlorine atoms can be substituted with amino groups or other auxochromes (groups that modify the color), and the nitro groups can be subsequently reduced to amino groups, providing further points for chemical elaboration. This step-wise functionalization is key to creating the large, conjugated systems responsible for intense color in dyes and pigments.

Emerging Research and Development Applications

Beyond its established role as a synthetic intermediate, this compound is a subject of interest in emerging areas of research and development, particularly in materials science and the study of energetic materials.

Material Science : The electronic properties of this compound, influenced by its chlorine and nitro substituents, make it a candidate for incorporation into advanced materials. smolecule.com Researchers are exploring whether such molecules can be integrated into polymer backbones or other material matrices to fine-tune properties like conductivity, thermal stability, or optical characteristics. smolecule.com Halogenated and nitrated aromatic compounds are known to participate in the formation of functional materials and heterocycles with unique properties. nih.gov

Energetic Materials : The high concentration of nitro groups within the molecule suggests potential energetic properties. smolecule.com Nitroaromatic compounds are the basis for many explosives and propellants. While the specific explosive character of this compound requires detailed investigation, its structure makes it a compound of interest for research into new energetic materials or as a precursor to more complex high-energy molecules. smolecule.com

Regulatory Frameworks and Risk Management Strategies for 1,2 Dichloro 3,5 Dinitrobenzene

Occupational Health and Safety Protocols for Handling Chemical Substances

Protocols for the safe handling of 1,2-Dichloro-3,5-dinitrobenzene are derived from guidelines for dinitrobenzenes and other hazardous materials. These protocols emphasize a multi-layered approach to minimize worker exposure. nj.gov

Engineering Controls: The primary line of defense involves implementing robust engineering controls. Operations should be enclosed where possible, and local exhaust ventilation must be used at the point of chemical release to capture dust and vapors. nj.gov It is crucial to ensure that eyewash stations and safety showers are located near workstations in case of accidental contact. fishersci.com

Personal Protective Equipment (PPE): When engineering controls are insufficient to control exposure, workers must use appropriate PPE. This includes chemical-resistant gloves, protective clothing to prevent skin contact, and eye protection such as impact-resistant safety goggles with side shields or face shields. nj.govfishersci.com For respiratory protection, a NIOSH/MSHA or European Standard EN 149 approved respirator may be necessary if exposure limits are exceeded or if irritation occurs. fishersci.com

Hygiene and Work Practices: Strict hygiene practices are mandatory. Workers must wash hands and any exposed skin thoroughly after handling the chemical and before eating, drinking, or smoking. nj.govfishersci.com Contaminated work clothes should not be taken home; they must be laundered by trained individuals who understand the hazards. nj.gov

| Control Type | Recommended Protocol | Source |

| Engineering Controls | Enclose operations, use local exhaust ventilation, provide emergency eyewash stations and safety showers. | nj.govfishersci.com |

| Eye/Face Protection | Wear impact-resistant eye protection with side shields or goggles; use a face shield for highly irritating substances. | nj.govfishersci.com |

| Skin Protection | Wear appropriate protective gloves (e.g., Viton, Butyl Rubber) and clothing to prevent skin exposure. | nj.govfishersci.com |

| Respiratory Protection | Use an approved respirator if exposure limits are exceeded or irritation is experienced. | fishersci.com |

| Workplace Hygiene | Wash thoroughly after handling, do not eat/drink/smoke in work areas, and properly manage contaminated clothing. | nj.govfishersci.com |

Environmental Regulations Governing Production, Use, and Disposal

Environmental regulations for this compound fall under broad federal statutes governing hazardous substances. The EPA classifies dinitrobenzene isomers as hazardous wastes, subjecting them to stringent disposal requirements under the Resource Conservation and Recovery Act (RCRA). cdc.govcdc.gov

Release and Discharge Control: The release of this chemical into the environment is strictly regulated. It should not be allowed to enter drains, surface water, or groundwater systems. fishersci.com Under the Clean Water Act, the National Pollutant Discharge Elimination System (NPDES) regulates the discharge of such chemicals into wastewater. cdc.gov The EPA also requires that spills or accidental releases of dinitrobenzene above a certain quantity (e.g., 100 pounds for 1,3-dinitrobenzene) be reported. cdc.gov

Regulatory Status: While specific regulations for this compound are not prominent, related compounds have been evaluated. For instance, nitrobenzene (B124822) was considered for regulation under the Safe Drinking Water Act, though the EPA ultimately made a final determination not to regulate it in drinking water at the time. federalregister.govregulations.gov This indicates that such compounds are on the radar of regulatory agencies for potential future action based on health and occurrence data.

Waste Management and Remediation Technologies for Contaminated Sites

The management of waste containing this compound must adhere to local, regional, and national hazardous waste regulations. fishersci.com Chemical waste generators are responsible for ensuring complete and accurate classification and disposal through approved waste disposal plants. fishersci.com

Waste Disposal: The recommended method for disposal is often incineration in a permitted hazardous waste facility, equipped with an afterburner and scrubber. cdc.gov Land disposal is typically restricted unless specific treatment standards are met. cdc.gov Waste containers must be appropriate, compatible with the chemical, and kept tightly closed. purdue.edu

Remediation of Contaminated Sites: Sites contaminated with dinitrobenzenes and similar chemicals pose significant risks and require remediation. eni.comresearchgate.net Several technologies can be applied, often in combination or as a "treatment train," to clean up soil and groundwater. researchgate.netitrcweb.org

| Remediation Technology | Description | Applicability | Source(s) |

| Incineration | High-temperature destruction of contaminants. Can be performed on-site with mobile units or off-site at a fixed facility. | Effective for destroying organic contaminants in soil and sludge. | cdc.govepa.gov |

| Solidification/Stabilization (S/S) | Contaminants are physically bound or chemically trapped within a stabilized mass to reduce their mobility. | Used to contain contaminants in soil, preventing leaching into groundwater. | itrcweb.orgepa.gov |

| In Situ Chemical Oxidation (ISCO) | Oxidants are injected into the subsurface to chemically destroy contaminants in place. | Addresses source zones and dissolved plumes in groundwater. | itrcweb.orgepa.gov |

| Bioremediation | Microorganisms are used to break down contaminants into less toxic substances. Can be enhanced by adding nutrients. | Applicable for some organic contaminants under specific environmental conditions. | epa.govepa.gov |

| Soil Vapor Extraction (SVE) | A vacuum is applied to the soil to induce the flow of air and remove volatile and some semi-volatile organic compounds. | Treats volatile contaminants in the unsaturated zone of the soil. | epa.gov |

These technologies can be used sequentially, such as using thermal treatment for a source zone followed by monitored natural attenuation for the wider plume. itrcweb.org

Hazard Communication and Risk Assessment Methodologies

Effective hazard communication is a cornerstone of chemical safety, mandated by OSHA's Hazard Communication Standard (29 CFR 1910.1200). fishersci.comfishersci.com

Hazard Determination: The process begins with a thorough hazard determination, which involves identifying and analyzing all potential physical and health hazards associated with the chemical. osha.gov For a substance like this compound, this involves reviewing toxicological data for the dinitrobenzene class, which indicates potential for acute toxicity (oral, dermal, inhalation), skin and eye irritation, and specific target organ toxicity affecting the respiratory system. fishersci.com

Safety Data Sheets (SDS) and Labeling: The findings of the hazard assessment are communicated through the SDS and container labels. The SDS provides comprehensive information covering identification, hazards, composition, first-aid measures, handling and storage, exposure controls, and disposal considerations. fishersci.com Labels must include a signal word (e.g., "Warning"), hazard statements, and precautionary statements. fishersci.comfishersci.com

Future Research Directions and Unexplored Avenues

Development of Sustainable Synthetic Routes for 1,2-Dichloro-3,5-dinitrobenzene

Traditional synthesis of nitroaromatic compounds often relies on harsh reagents and conditions, such as the use of strong acids like nitric and sulfuric acid. nih.govyoutube.com The future of chemical manufacturing is increasingly focused on the principles of green chemistry, which prioritize the use of less hazardous chemicals, renewable feedstocks, and energy-efficient processes. rsc.org For this compound, future research should be directed towards developing more sustainable synthetic methodologies.

This could involve exploring novel catalytic systems that can achieve nitration under milder conditions, potentially reducing the production of acidic waste streams. The use of alternative nitrating agents that are more environmentally benign is another promising area. Furthermore, the principles of process intensification, such as the use of microreactors, could offer better control over reaction parameters, leading to higher yields and selectivity, thereby minimizing byproduct formation. nih.gov A comparative analysis of traditional versus potential green synthetic routes is essential to highlight the advantages of sustainable approaches.

Deeper Mechanistic Understanding of Complex Reactions and Transformations

The reactivity of this compound is largely governed by the electron-withdrawing nature of its nitro groups, which activate the aromatic ring towards nucleophilic aromatic substitution (SNAr). youtube.com While the general mechanism is understood to proceed via an addition-elimination pathway, often involving a stabilized carbanion intermediate known as a Meisenheimer complex, a more profound mechanistic elucidation is required. nih.govyoutube.comrsc.org